

An In-depth Technical Guide to 2,3,5-Trimethylpyrazine-d9

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Compound of Interest

Compound Name: 2,3,5-Trimethylpyrazine-d9

Cat. No.: B12421382

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Introduction

2,3,5-Trimethylpyrazine-d9 is the deuterium-labeled form of 2,3,5-trimethylpyrazine, a naturally occurring volatile compound found in a variety of roasted, baked, and fermented foods, contributing to their characteristic nutty, cocoa, and coffee-like aromas. Due to its chemical similarity to its non-deuterated counterpart, **2,3,5-trimethylpyrazine-d9** serves as an invaluable internal standard for quantitative analysis in various scientific disciplines. Its use in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy allows for precise and accurate quantification of 2,3,5-trimethylpyrazine in complex matrices.[1][2] This guide provides a comprehensive overview of the technical details of **2,3,5-trimethylpyrazine-d9**, including its synthesis, analytical data, experimental protocols for its use, and its biological relevance.

Physicochemical Properties and Analytical Data

The physicochemical properties of **2,3,5-trimethylpyrazine-d9** are nearly identical to those of the unlabeled compound, with the key difference being its increased molecular weight due to the nine deuterium atoms. This mass difference is the basis for its use as an internal standard in mass spectrometry-based methods.

Table 1: Physicochemical Properties of 2,3,5-Trimethylpyrazine and its Deuterated Analog



Property	2,3,5-Trimethylpyrazine	2,3,5-Trimethylpyrazine-d9
Molecular Formula	C7H10N2	C7HD9N2
Molecular Weight	122.17 g/mol	131.22 g/mol [2]
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid
Boiling Point	171-172 °C	Not specified, expected to be similar to the unlabeled compound
Density	0.979 g/mL at 25 °C	Not specified, expected to be similar to the unlabeled compound
Refractive Index	n20/D 1.5040	Not specified, expected to be similar to the unlabeled compound
CAS Number	14667-55-1[3]	85735-49-5[2]

Table 2: Spectroscopic Data for 2,3,5-Trimethylpyrazine (for reference)

Spectroscopic Data	Values
¹H NMR (90 MHz, CDCl₃)	δ 2.48 (s, 3H), 2.49 (s, 3H), 8.14 (s, 1H)[4]
¹³ C NMR (25.16 MHz, CDCl ₃)	δ 20.94, 21.49, 21.92, 140.73, 148.92, 149.84, 151.08[4]
Mass Spectrum (EI)	m/z (% relative intensity): 122 (M+, 100), 121 (45), 80 (25), 53 (20), 42 (35)[5]

Note: Specific spectroscopic data for **2,3,5-Trimethylpyrazine-d9** is not readily available in the public domain. The mass spectrum would show a molecular ion peak at m/z **131**. The NMR spectra would lack proton signals but would show signals in deuterium NMR.

Table 3: Isotopic Purity of a Similar Deuterated Standard



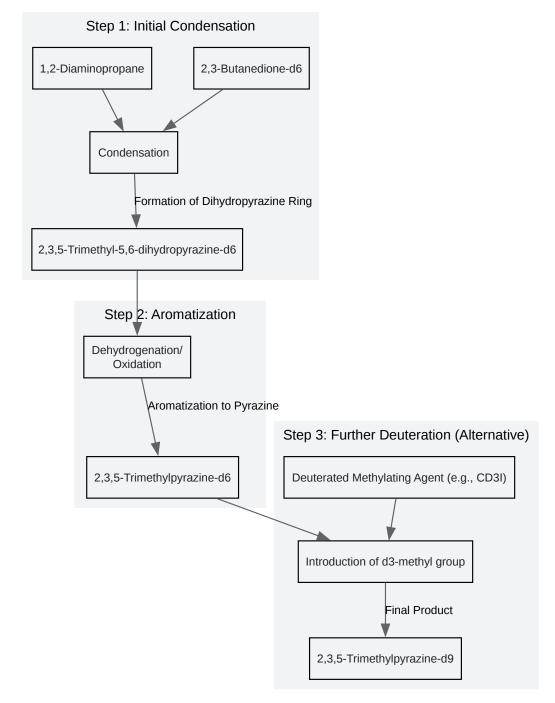
Compound	Isotopic Enrichment
2,3,5-Trimethylpyrazine-d10	≥ 98 atom % D[6]

Note: The isotopic purity of **2,3,5-Trimethylpyrazine-d9** is expected to be similarly high, typically >98 atom % D, to ensure its utility as an internal standard.

Synthesis of 2,3,5-Trimethylpyrazine-d9

A confirmed, detailed synthesis protocol for **2,3,5-trimethylpyrazine-d9** is not publicly available. However, a plausible synthetic route can be adapted from the known synthesis of its non-deuterated analog and other deuterated pyrazines. The synthesis of 2,3,5-trimethylpyrazine typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.[3] For the deuterated version, deuterated starting materials would be required. A potential synthetic workflow is outlined below.





Hypothetical Synthesis of 2,3,5-Trimethylpyrazine-d9

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Caption: Hypothetical synthesis of **2,3,5-Trimethylpyrazine-d9**.

Detailed Hypothetical Protocol:



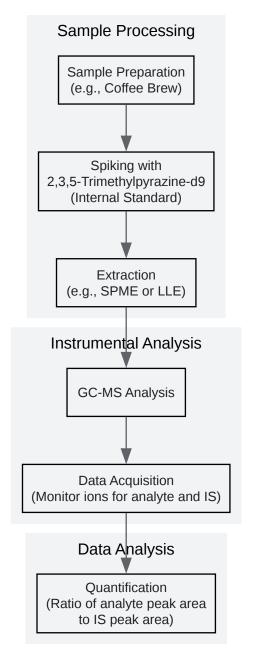
- Synthesis of 2,3,5-trimethyl-5,6-dihydropyrazine-d6: 2,3-Butanedione-d6 is reacted with 1,2-diaminopropane in an appropriate solvent (e.g., ethanol) at a controlled temperature. The molar ratio of the reactants would be optimized, typically with a slight excess of the diamine.
 [3]
- Dehydrogenation to 2,3,5-Trimethylpyrazine-d6: The resulting dihydropyrazine is oxidized to the aromatic pyrazine. This can be achieved using various oxidizing agents or through catalytic dehydrogenation.[3]
- Introduction of the final d3-methyl group: A subsequent reaction with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), in the presence of a suitable catalyst could introduce the final deuterated methyl group. The exact position of this methylation would depend on the reaction conditions and the reactivity of the pyrazine ring. A more direct approach would involve starting with appropriately deuterated precursors that already contain all the necessary carbon and deuterium atoms in the correct positions.

Experimental Protocols for Use as an Internal Standard

2,3,5-Trimethylpyrazine-d9 is primarily used as an internal standard in quantitative analytical methods. The following is a general protocol for its use in the analysis of 2,3,5-trimethylpyrazine in a food matrix (e.g., coffee) by GC-MS.



Workflow for Quantification using 2,3,5-Trimethylpyrazine-d9



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Caption: General workflow for quantification.

Detailed Protocol for Coffee Analysis:

 Preparation of Internal Standard Stock Solution: Prepare a stock solution of 2,3,5trimethylpyrazine-d9 in a suitable solvent (e.g., methanol or dichloromethane) at a

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concentration of 1 mg/mL. From this, prepare a working solution at a lower concentration (e.g., 10 μ g/mL).

- Sample Preparation: Brew coffee according to a standardized procedure. Allow the coffee to cool to room temperature.
- Spiking: To a known volume of coffee (e.g., 10 mL), add a precise amount of the 2,3,5-trimethylpyrazine-d9 internal standard working solution to achieve a final concentration relevant to the expected analyte concentration (e.g., 100 ng/mL).

Extraction:

- Headspace Solid-Phase Microextraction (HS-SPME): Place the spiked coffee sample in a
 headspace vial. Add salt (e.g., NaCl) to increase the volatility of the analytes. Equilibrate
 the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes). Expose
 a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30
 minutes) to adsorb the volatile compounds.
- Liquid-Liquid Extraction (LLE): Alternatively, extract the spiked coffee sample with a waterimmiscible organic solvent (e.g., dichloromethane).

GC-MS Analysis:

- Injection: Desorb the SPME fiber in the hot GC inlet or inject the LLE extract.
- Gas Chromatography: Use a suitable capillary column (e.g., DB-WAX or equivalent polar column). A typical temperature program could be: start at 40°C for 3 minutes, ramp to 120°C at 5°C/min, then ramp to 230°C at 7°C/min and hold for 10 minutes.[7]
- Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the molecular ion for 2,3,5-trimethylpyrazine (m/z 122) and for 2,3,5-trimethylpyrazine-d9 (m/z 131). Also, monitor characteristic fragment ions for confirmation.

Quantification:

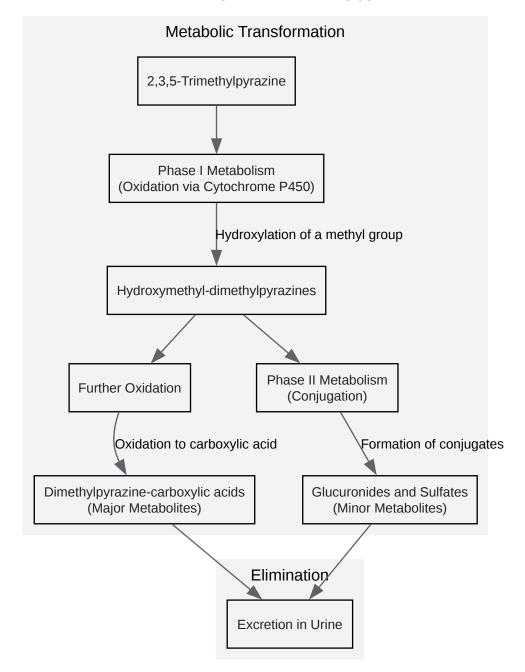


- Calibration Curve: Prepare a series of calibration standards containing known concentrations of 2,3,5-trimethylpyrazine and a constant concentration of 2,3,5trimethylpyrazine-d9.
- Calculation: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of 2,3,5trimethylpyrazine in the sample by using the response ratio from the sample and the calibration curve.

Biological Significance and Metabolism

2,3,5-Trimethylpyrazine is a significant flavor compound that is readily absorbed after consumption of foods and beverages containing it. The metabolism of 2,3,5-trimethylpyrazine in humans primarily involves oxidation of the methyl groups.





Metabolic Pathway of 2,3,5-Trimethylpyrazine

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Caption: Metabolic pathway of 2,3,5-Trimethylpyrazine.

Studies on human urine after coffee consumption have identified several key metabolites of 2,3,5-trimethylpyrazine. The primary metabolic pathway involves the oxidation of one of the methyl groups to a carboxylic acid, forming various dimethylpyrazine-carboxylic acid isomers.



Further metabolism can occur through conjugation with glucuronic acid or sulfate, although these appear to be minor pathways.[8] The use of **2,3,5-trimethylpyrazine-d9** can aid in metabolic studies by allowing for the clear differentiation of the administered compound and its metabolites from endogenous sources.

Conclusion

2,3,5-Trimethylpyrazine-d9 is an essential tool for researchers and scientists in fields ranging from food science to drug development. Its utility as an internal standard enables the precise and accurate quantification of its non-deuterated analog, a key flavor and aroma compound. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, detailed protocols for its application, and its biological fate. The continued use of such stable isotope-labeled standards will undoubtedly contribute to a deeper understanding of the role of compounds like 2,3,5-trimethylpyrazine in food, nutrition, and human health.

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